molecular formula C18H10N2O5 B2526195 N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide CAS No. 477555-44-5

N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide

Cat. No.: B2526195
CAS No.: 477555-44-5
M. Wt: 334.287
InChI Key: BXXDZHJGGHQZHP-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of both isoindoline and chromene moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindoline-1,3-dione core, which is then coupled with a chromene derivative. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Key steps in the synthesis may include:

    Formation of Isoindoline-1,3-dione: This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines.

    Coupling with Chromene Derivative: The isoindoline-1,3-dione is then reacted with a chromene derivative under conditions that may involve the use of catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide can be compared with other similar compounds, such as:

    N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide: This compound has a similar isoindoline core but differs in the attached functional groups.

    N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: This compound features a benzodioxine moiety instead of a chromene moiety.

The uniqueness of this compound lies in its specific combination of isoindoline and chromene structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O5/c21-15-9-4-1-2-7-13(9)25-8-11(15)17(23)19-12-6-3-5-10-14(12)18(24)20-16(10)22/h1-8H,(H,19,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXDZHJGGHQZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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